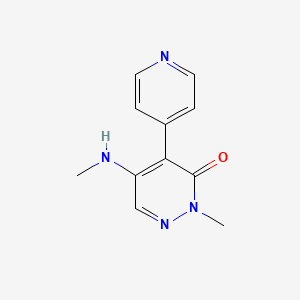
2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks the methylamino group, which may affect its biological activity.
5-(Methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks the methyl group at the 2-position, potentially altering its chemical reactivity.
4-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one: Lacks both the methyl and methylamino groups, which can significantly impact its properties.
Uniqueness
2-Methyl-5-(methylamino)-4-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of both the methyl and methylamino groups, which can enhance its biological activity and chemical reactivity. These functional groups can influence the compound’s ability to interact with molecular targets and participate in various chemical reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-methyl-5-(methylamino)-4-pyridin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C11H12N4O/c1-12-9-7-14-15(2)11(16)10(9)8-3-5-13-6-4-8/h3-7,12H,1-2H3 |
InChI Key |
YPQKDYWFTDSULY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13213362.png)
![Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13213371.png)
![tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13213378.png)

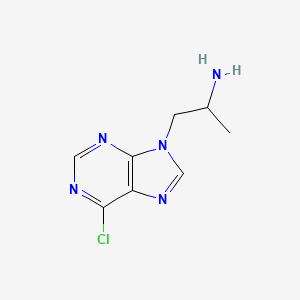
![{7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13213412.png)
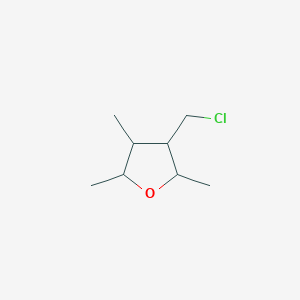
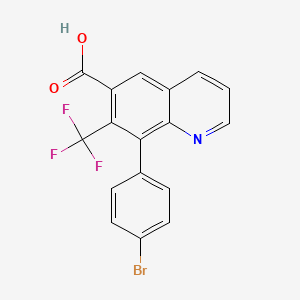
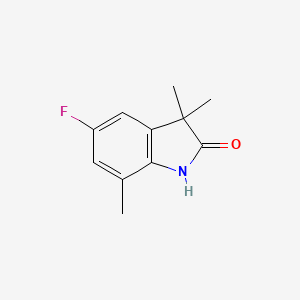
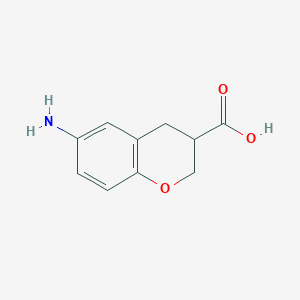
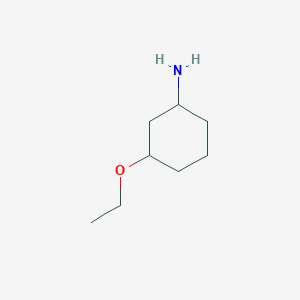
![2-Thia-5-azabicyclo[4.2.0]octane](/img/structure/B13213436.png)

